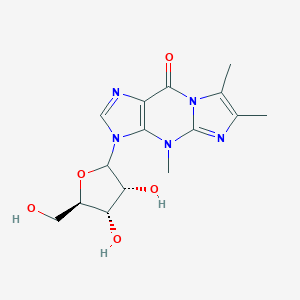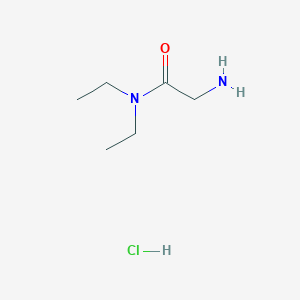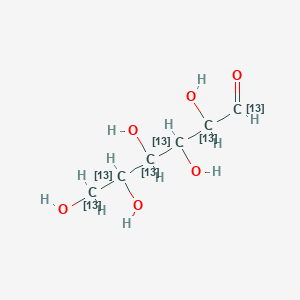
2,3,4,5,6-Pentakis(oxidanyl)hexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5,6-Pentakis(oxidanyl)hexanal, also known as D-(+)-Glucose-13C6, is a compound with the molecular formula C6H12O6 and a molecular weight of 186.11 g/mol. This compound is a labeled form of glucose, where all six carbon atoms are replaced with the isotope carbon-13. It is primarily used as an internal standard for the quantification of D-(+)-glucose by gas chromatography or liquid chromatography-mass spectrometry.
Méthodes De Préparation
The synthesis of 2,3,4,5,6-Pentakis(oxidanyl)hexanal involves the incorporation of carbon-13 into glucose. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis of glucose. The reaction conditions typically involve controlled environments to ensure the incorporation of the isotope without altering the glucose structure.
Analyse Des Réactions Chimiques
2,3,4,5,6-Pentakis(oxidanyl)hexanal undergoes various chemical reactions typical of glucose. These include:
Oxidation: The compound can be oxidized to form gluconic acid or glucaric acid.
Reduction: It can be reduced to form sorbitol.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions. The major products formed from these reactions are gluconic acid, glucaric acid, and sorbitol.
Applications De Recherche Scientifique
2,3,4,5,6-Pentakis(oxidanyl)hexanal has several scientific research applications:
Chemistry: It is used as an internal standard in analytical chemistry for the quantification of glucose.
Biology: The compound is used in metabolic studies to trace glucose pathways in biological systems.
Medicine: It is employed in research related to glucose metabolism and diabetes.
Industry: The compound is used in the production of labeled glucose for various industrial applications.
Mécanisme D'action
The mechanism of action of 2,3,4,5,6-Pentakis(oxidanyl)hexanal involves its role as a tracer in metabolic studies. The labeled carbon atoms allow researchers to track the metabolic pathways of glucose in biological systems. This helps in understanding the molecular targets and pathways involved in glucose metabolism.
Comparaison Avec Des Composés Similaires
2,3,4,5,6-Pentakis(oxidanyl)hexanal is unique due to its labeled carbon atoms, which make it an invaluable tool in metabolic studies. Similar compounds include:
1,2,3,4,6-Pentakis[-O-(3,4,5-trihydroxybenzoyl)]-α,β-D-glucopyranose: Known for its antioxidant activities.
Pentaerythritol tetra(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate): A synthetic antioxidant used in various industries.
These compounds differ in their applications and chemical properties, highlighting the uniqueness of this compound in metabolic research.
Propriétés
Numéro CAS |
110187-42-3 |
|---|---|
Formule moléculaire |
C6H12O6 |
Poids moléculaire |
186.11 g/mol |
Nom IUPAC |
(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clé InChI |
GZCGUPFRVQAUEE-WHJUMZNSSA-N |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
SMILES isomérique |
[13CH2]([13C@@H]([13C@@H]([13C@H]([13C@@H]([13CH]=O)O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C=O)O)O)O)O)O |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



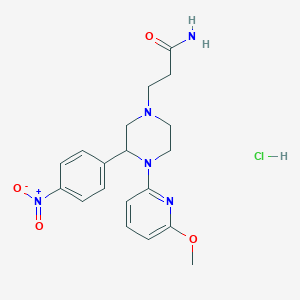
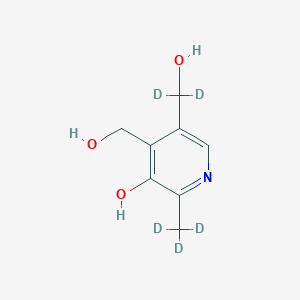
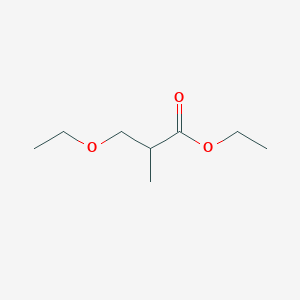
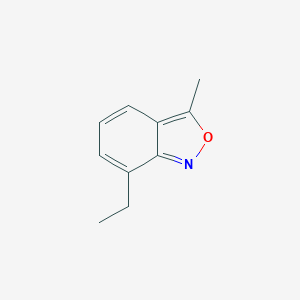
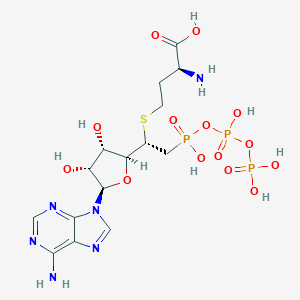
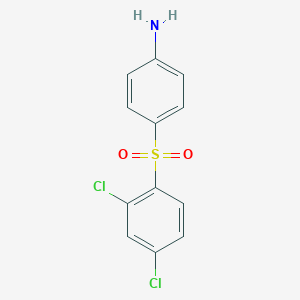
![2-Aminobenzo[d]thiazole-6-carbaldehyde](/img/structure/B25873.png)
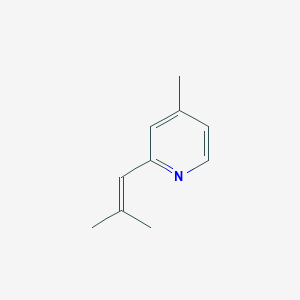
![4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile](/img/structure/B25878.png)
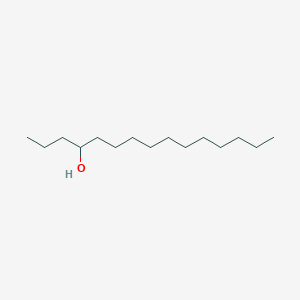
![tert-butyl (4S,7S)-7-(1,3-dioxoisoindol-2-yl)-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carboxylate](/img/structure/B25883.png)
